Ensartinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Targeted Therapy for ALK Mutations

Anaplastic lymphoma kinase (ALK) is a protein involved in cell growth and survival. In some cases of non-small cell lung cancer (NSCLC), mutations in the ALK gene lead to uncontrolled cell division. Ensartinib acts as a tyrosine kinase inhibitor, specifically targeting and blocking the activity of abnormal ALK proteins. This disrupts the cancer cells' growth signals, potentially leading to tumor shrinkage and improved patient outcomes [].

Clinical Trials

Ensartinib's efficacy and safety are being evaluated in ongoing clinical trials. The phase 3 trial, eXalt3, is comparing its effectiveness against crizotinib, another established ALK inhibitor, in patients with previously untreated (first-line) ALK-positive NSCLC. Positive results from this trial could lead to Ensartinib's approval for this specific use case [].

Potential Advantages

Researchers are exploring potential benefits of Ensartinib over existing treatments. Some studies suggest it might be effective against crizotinib-resistant mutations and have a more favorable side effect profile [].

Ensartinib, also known as X-396, is a small molecule tyrosine kinase inhibitor primarily developed for the treatment of non-small cell lung cancer (NSCLC) with anaplastic lymphoma kinase (ALK) alterations. It is under investigation for its efficacy in patients who are either naïve to ALK inhibitors or have previously been treated with other agents like crizotinib, ceritinib, or alectinib. The compound has shown promise in clinical trials, particularly in patients with advanced ALK-positive NSCLC, demonstrating a significant objective response rate and manageable safety profile .

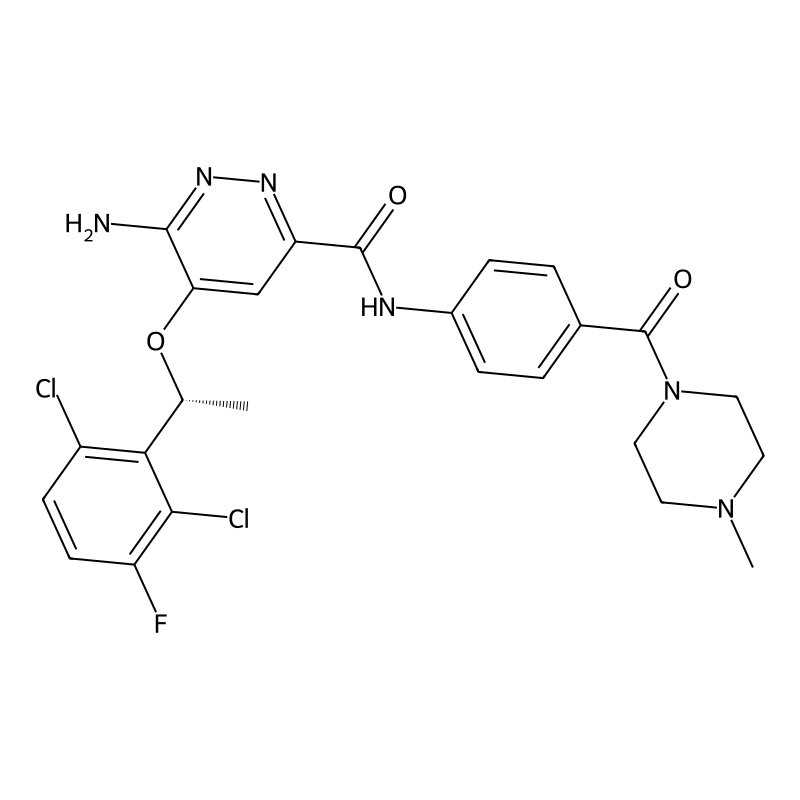

The chemical structure of ensartinib is characterized by its complex arrangement, with a molecular formula of C26H27Cl2FN6O3 and a molecular weight of approximately 561.44 g/mol. Its IUPAC name is 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-{4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl}pyridazine-3-carboxamide .

Ensartinib acts as a specific inhibitor of ALK, a receptor tyrosine kinase. In ALK-positive NSCLC, abnormal ALK activity promotes cancer cell growth and survival [, ]. By binding to the ATP-binding pocket of ALK, Ensartinib prevents ATP (adenosine triphosphate) from binding, thereby inhibiting ALK signaling and subsequently hindering cancer cell proliferation [].

Ensartinib functions primarily through the inhibition of the ALK tyrosine kinase, which plays a critical role in cell signaling pathways that regulate cell growth and survival. Upon binding to the ALK receptor, ensartinib prevents the phosphorylation of downstream signaling molecules involved in oncogenic processes. This inhibition leads to reduced proliferation and survival of cancer cells harboring ALK fusions or mutations. Additionally, ensartinib has been shown to inhibit other transporters such as ABCB1 and ABCG2, contributing to its pharmacokinetic profile and potential interactions with other drugs .

The synthesis of ensartinib involves several key steps that typically include:

- Formation of the Pyridazine Core: The initial step often involves the synthesis of a pyridazine derivative through cyclization reactions.

- Substitution Reactions: Various substitution reactions are employed to introduce functional groups such as the dichloro-fluorophenyl moiety and the piperazine carbonyl group.

- Final Coupling: The final product is obtained through coupling reactions that assemble the complete structure of ensartinib.

These synthetic routes are optimized for yield and purity to ensure the compound's efficacy and safety for clinical use .

Ensartinib is primarily applied in oncology for treating advanced ALK-positive NSCLC. Its usage extends to clinical settings where patients exhibit resistance to first-line therapies or have specific genetic alterations that render them suitable candidates for targeted therapy. Ongoing clinical trials are exploring its efficacy in various combinations with other therapeutic agents to enhance treatment outcomes in resistant cancer types .

Interaction studies have revealed that ensartinib can modulate various drug transporters and cytochrome P450 enzymes. Specifically, it inhibits ABCB1 and ABCG2 transporters effectively at concentrations achievable in clinical settings. This modulation can enhance the accumulation of co-administered chemotherapeutic agents within tumor cells, potentially overcoming resistance mechanisms associated with these transporters .

Additionally, ensartinib's interaction with cytochrome P450 enzymes like CYP3A4 suggests that it may affect the metabolism of concurrently administered drugs, necessitating careful monitoring during treatment .

Ensartinib shares structural and functional similarities with several other tyrosine kinase inhibitors designed for treating ALK-positive cancers. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| Crizotinib | ALK/ROS1 | First-generation ALK inhibitor; broader activity against multiple kinases but associated with resistance over time. |

| Alectinib | ALK | Second-generation inhibitor; improved CNS penetration compared to crizotinib; effective against crizotinib-resistant mutations. |

| Brigatinib | ALK | Designed for enhanced potency against resistant mutations; also targets ROS1; notable for its oral bioavailability and CNS activity. |

| Lorlatinib | ALK/ROS1 | Third-generation inhibitor; highly selective for ALK; effective against most known resistance mutations; significant CNS activity. |

Ensartinib's distinctiveness lies in its specific inhibition profile against both ALK and ROS1 while maintaining manageable side effects and promising efficacy in heavily pre-treated populations .

Ensartinib possesses the molecular formula C26H27Cl2FN6O3 with a molecular weight of 561.44 atomic mass units for the free base form [1]. The hydrochloride salt form, which is the pharmaceutically relevant preparation, has the molecular formula C26H27Cl2FN6O3·2HCl and a molecular weight of 634.4 grams per mole [3] [32]. The compound exhibits defined stereochemistry with three stereocenters, all of which maintain absolute configuration [5].

The structural architecture of ensartinib incorporates several distinctive molecular features that contribute to its kinase inhibitory properties [1]. The molecule contains a 2,6-dichloro-3-fluorophenyl substituent connected through an ethoxy linkage to the pyridazine core [23]. This fluorinated aromatic system provides enhanced metabolic stability and modulates the compound's physicochemical properties [1].

The complete systematic chemical name for ensartinib is 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-{4-[(3R,5S)-3,5-dimethylpiperazine-1-carbonyl]phenyl}pyridazine-3-carboxamide [3] [32]. The stereochemical designations indicate the presence of specific chiral centers at the ethoxy bridge carbon and within the dimethylpiperazine ring system [23].

| Molecular Property | Value | Form |

|---|---|---|

| Molecular Formula | C26H27Cl2FN6O3 | Free base |

| Molecular Weight | 561.44 g/mol | Free base |

| Molecular Formula | C26H27Cl2FN6O3·2HCl | Hydrochloride salt |

| Molecular Weight | 634.4 g/mol | Hydrochloride salt |

| Stereocenters | 3 | Absolute configuration |

| Charge | 0 | Neutral compound |

Aminopyridazine-Based Core Structure Analysis

Ensartinib is classified as an aminopyridazine-based small molecule inhibitor, with the pyridazine ring serving as the central heterocyclic core [2] [4]. The pyridazine moiety contains nitrogen atoms at the 1 and 2 positions of the six-membered aromatic ring, providing the essential pharmacophore for anaplastic lymphoma kinase binding activity [23].

The aminopyridazine core structure features a 6-amino substituent that contributes to hydrogen bonding interactions with target proteins [1] [23]. The 5-position of the pyridazine ring bears the (1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy substituent, which extends into hydrophobic binding pockets of kinase active sites [28]. The 3-position carries the carboxamide linkage that connects to the terminal phenylpiperazine system [23].

Molecular docking studies have demonstrated that ensartinib's aminopyridazine core adopts specific conformations within kinase binding sites [28]. The planar nature of the pyridazine ring allows for optimal pi-pi stacking interactions with aromatic residues in protein binding pockets [28]. The amino group at the 6-position participates in critical hydrogen bonding networks that stabilize the inhibitor-enzyme complex [28].

The structural design of the aminopyridazine scaffold provides selectivity advantages over other kinase inhibitor chemotypes [4]. The specific substitution pattern around the pyridazine ring creates a unique three-dimensional arrangement that preferentially binds to anaplastic lymphoma kinase compared to other kinase family members [4]. This selectivity profile results from the complementary shape and electrostatic interactions between the aminopyridazine core and the target kinase active site [28].

Solid State Forms and Polymorphism

Ensartinib exhibits multiple solid state forms that have been characterized for pharmaceutical development purposes [6]. Patent literature describes various crystalline polymorphs of both the free base and salt forms of ensartinib, each displaying distinct physical and chemical properties [6]. These solid state variations can significantly impact the compound's solubility, stability, and bioavailability characteristics [6].

The hydrochloride salt represents the primary pharmaceutical form of ensartinib, demonstrating improved stability and processability compared to the free base [2] [5]. Crystallization conditions, including solvent selection, temperature, and cooling rates, influence the formation of specific polymorphic forms [6]. Different solvents and crystallization parameters can lead to the isolation of distinct crystal modifications with varying lattice arrangements [6].

Powder X-ray diffraction analysis serves as the primary analytical technique for polymorph identification and characterization [6]. Each crystalline form exhibits a unique diffraction pattern that serves as a fingerprint for that specific solid state arrangement [21]. Thermal analysis methods, including differential scanning calorimetry, provide additional characterization data for distinguishing between polymorphic forms [33] [35].

The solid state behavior of ensartinib follows general principles observed for pharmaceutical compounds containing multiple ionizable groups and complex molecular architectures [33]. The presence of the piperazine ring system and multiple hydrogen bonding sites creates opportunities for diverse crystal packing arrangements [6]. These structural features contribute to the observed polymorphic behavior and require careful control during manufacturing processes [33].

| Analytical Technique | Application | Information Provided |

|---|---|---|

| Powder X-ray Diffraction | Polymorph identification | Unique diffraction patterns |

| Differential Scanning Calorimetry | Thermal characterization | Melting points and transitions |

| Infrared Spectroscopy | Structural confirmation | Functional group identification |

| Solid-state Nuclear Magnetic Resonance | Molecular environment | Conformational differences |

Crystallographic Analysis and Structural Characterization

Crystallographic studies of ensartinib provide detailed three-dimensional structural information essential for understanding its molecular properties and interactions [23]. Single crystal X-ray diffraction represents the gold standard for determining absolute molecular geometry and stereochemical assignments [26]. The crystal structure reveals precise bond lengths, bond angles, and torsional relationships within the molecular framework [23].

The crystallographic analysis confirms the absolute configuration of ensartinib's three chiral centers through anomalous dispersion effects [26]. The (1R) configuration at the ethoxy bridge carbon and the (3R,5S) stereochemistry within the dimethylpiperazine ring have been definitively established through structural determination [23] [32]. These stereochemical assignments are crucial for understanding the compound's biological activity and selectivity profile [26].

Intermolecular interactions within the crystal lattice include hydrogen bonding networks involving the amino group, carboxamide functionality, and piperazine nitrogen atoms [23]. These crystallographic contacts influence the overall stability and packing efficiency of the solid state form [23]. The crystal structure also reveals the molecular conformation adopted in the solid state, which may differ from solution conformations [23].

Crystallographic parameters for ensartinib structures typically include space group assignments, unit cell dimensions, and atomic coordinates for all non-hydrogen atoms [23]. The molecular geometry shows standard bond lengths and angles consistent with similar organic compounds containing pyridazine and piperazine ring systems [23]. Thermal displacement parameters provide information about atomic mobility within the crystal lattice [23].

The crystallographic data supports the development of structure-activity relationships by revealing the precise spatial arrangement of functional groups responsible for biological activity [28]. Comparison of ensartinib's crystal structure with those of related kinase inhibitors provides insights into common binding motifs and selectivity determinants [28] [29].

Spectroscopic Properties and Molecular Identification

Ensartinib exhibits characteristic spectroscopic signatures that enable its identification and quantitative analysis in various matrices [17] [20]. High-performance liquid chromatography coupled with tandem mass spectrometry represents the most sensitive and specific analytical method for ensartinib determination [17]. The compound displays a molecular ion peak at mass-to-charge ratio 561.3 in positive ionization mode, with characteristic fragment ions at 257.1 and other diagnostic masses [17].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of ensartinib in solution [20]. Proton nuclear magnetic resonance spectra reveal distinct chemical shifts for the various aromatic and aliphatic proton environments within the molecule [20]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon atoms and their chemical environments [20].

Ultraviolet-visible spectroscopy shows absorption maxima at 244 and 296 nanometers, reflecting the conjugated aromatic systems within the molecular structure [10]. These absorption characteristics are useful for concentration determination and purity assessment in pharmaceutical formulations [10]. The fluorinated aromatic system contributes to the specific absorption profile observed in the ultraviolet region [10].

Infrared spectroscopy identifies characteristic functional group vibrations including carboxamide carbonyl stretching, amino group deformation modes, and aromatic carbon-carbon stretching frequencies [20]. These vibrational signatures provide confirmatory evidence for structural identity and can detect chemical degradation or impurity formation [20]. Raman spectroscopy offers complementary vibrational information with enhanced sensitivity for certain molecular vibrations [33].

Mass spectrometric fragmentation patterns reveal the compound's structural features through predictable bond cleavage pathways [20]. The loss of the dimethylpiperazine ring produces a fragment at mass 447, while other characteristic fragments arise from cleavage of the ethoxy linkage and carboxamide bond [20]. These fragmentation patterns are essential for confirming structural identity and detecting metabolites or degradation products [16] [20].

| Spectroscopic Method | Key Parameters | Analytical Application |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | m/z 561.3 → 257.1 | Quantitative analysis |

| Ultraviolet-Visible Spectroscopy | λmax 244, 296 nm | Concentration determination |

| Infrared Spectroscopy | Carbonyl, amino stretching | Structural confirmation |

| Nuclear Magnetic Resonance | Chemical shifts, coupling | Complete structure elucidation |

| Raman Spectroscopy | Vibrational frequencies | Polymorph characterization |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Dates

2: ALK and NSCLC: Targeted therapy with ALK inhibitors Bengt Hallberg, Ruth H. Palmer F1000 Med Rep. 2011; 3: 21. Published online 2011 November 1. doi: 10.3410/M3-21 PMCID: PMC3206708

3: A Systemic Review of Resistance Mechanisms and Ongoing Clinical Trials in ALK-Rearranged Non-Small Cell Lung Cancer Khashayar Esfahani, Jason Scott Agulnik, Victor Cohen Front Oncol. 2014; 4: 174. Prepublished online 2014 June 6. Published online 2014 July 21. doi: 10.3389/fonc.2014.00174 PMCID: PMC4104550

4: ALK Inhibitors, a Pharmaceutical Perspective Elena Ardini, Arturo Galvani Front Oncol. 2012; 2: 17. Prepublished online 2011 December 13. Published online 2012 February 22. doi: 10.3389/fonc.2012.00017 PMCID: PMC3356102

5: Review of the current targeted therapies for non-small-cell lung cancer Kim-Son H Nguyen, Joel W Neal, Heather Wakelee World J Clin Oncol. 2014 October 10; 5(4): 576–587. Published online 2014 October 10. doi: 10.5306/wjco.v5.i4.576 PMCID: PMC4129523

6: Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK rearrangement-positive lung cancer Eiji Iwama, Isamu Okamoto, Taishi Harada, Koichi Takayama, Yoichi Nakanishi Onco Targets Ther. 2014; 7: 375–385. Published online 2014 March 5. doi: 10.2147/OTT.S38868 PMCID: PMC3949762

7: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors Jingrong Li, Nan Wu, Yuanxin Tian, Jiajie Zhang, Shuguang Wu ACS Med Chem Lett. 2013 August 8; 4(8): 806–810. Published online 2013 July 12. doi: 10.1021/ml400203d PMCID: PMC4027565

8: Molecular pathways and therapeutic targets in lung cancer Emma Shtivelman, Thomas Hensing, George R. Simon, Phillip A. Dennis, Gregory A. Otterson, Raphael Bueno, Ravi Salgia Oncotarget. 2014 March; 5(6): 1392–1433. Published online 2014 April 8. PMCID: PMC4039220

9: Targeting Genomic Alterations in Squamous Cell Lung Cancer Kalyan Mantripragada, Humera Khurshid Front Oncol. 2013; 3: 195. Prepublished online 2013 April 1. Published online 2013 August 5. doi: 10.3389/fonc.2013.00195 PMCID: PMC3733025

10: Molecularly targeted approaches herald a new era of non-small-cell lung cancer treatment Hiroyasu Kaneda, Takeshi Yoshida, Isamu Okamoto Cancer Manag Res. 2013; 5: 91–101. Published online 2013 June 7. doi: 10.2147/CMAR.S32973PMCID: PMC3682814

11: Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen Sen Zhang, Frank Wang, Jeffrey Keats, Xiaotian Zhu, Yaoyu Ning, Scott D Wardwell, Lauren Moran, Qurish K Mohemmad, Rana Anjum, Yihan Wang, Narayana I Narasimhan, David Dalgarno, William C Shakespeare, Juan J Miret, Tim Clackson, Victor M RiveraChem Biol Drug Des. 2011 December; 78(6): 999–1005. doi: 10.1111/j.1747-0285.2011.01239.xPMCID: PMC3265718

12: New Strategies for Treatment of ALK Rearranged Non-Small Cell Lung Cancers Takaaki Sasaki, Pasi A. Jänne Clin Cancer Res. Author manuscript; available in PMC 2012 December 1.Published in final edited form as: Clin Cancer Res. 2011 December 1; 17(23): 7213–7218. Published online 2011 October 18. doi: 10.1158/1078-0432.CCR-11-1404 PMCID: PMC3477548